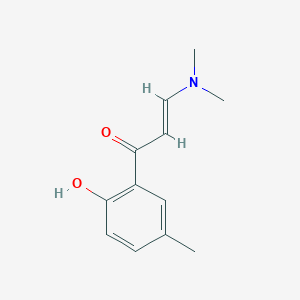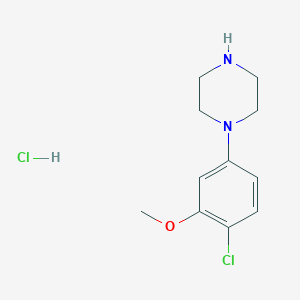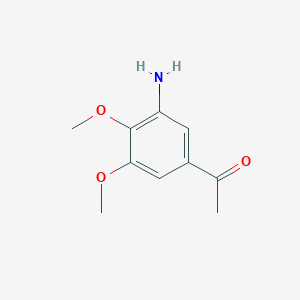
1-(3-氨基-4,5-二甲氧基苯基)乙酮
描述
1-(3-Amino-4,5-dimethoxyphenyl)ethanone, also known as 3-Amino-4,5-dimethoxyphenyl ethanone, is a chemical compound that is widely used in scientific research. It is a derivative of phenethylamine, an important structural component of many drugs and neurotransmitters. This compound has been studied for its potential use in a variety of applications, including drug development, biochemistry, and pharmacology.
科学研究应用
热解产物研究
相关物质的热解产物研究,例如盐酸 2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙酮(bk-2C-B),提供了在暴露于热量时稳定性和潜在降解产物的见解。这对于理解不同条件下的化学行为至关重要 (Texter 等人,2018 年)。
鉴定和合成
研究包括鉴定和合成 1-(3-氨基-4,5-二甲氧基苯基)乙酮的类似物,例如 bk-2C-B。为此,使用了各种分析技术,包括光谱学和色谱法,为进一步的化学和药物研究提供了基础 (Power 等人,2015 年)。
光化学研究
研究类似化合物的(如 1,2-二(3',4'-二甲氧基苯基)乙酮)光化学行为对于理解这些化合物与光的相互作用至关重要,这在光动力疗法和光化学等领域具有重要意义 (Castellan 等人,1990 年)。
衍生物的合成
衍生物的合成,例如 2-溴-1-(2,5-二甲氧基苯基)乙酮,是一个感兴趣的领域。这些衍生物在医药化学和材料科学等各个领域具有潜在应用 (李红霞,2007 年)。
抗菌活性
一些衍生物,如 1-(2-羟基-3,5-双((3-亚氨基-3H-1,2,4-二噻唑-5-基)氨基)苯基)乙酮,已被合成并测试其抗菌特性。这些研究对于开发新的药物和抗菌剂具有重要意义 (Wanjari,2020 年)。
抗炎和抗氧化研究
研究相关化合物(如 1-(2,4-二甲氧基苯基)-3-(1,3-二苯基-1H-吡唑-4-基)-丙烯酮)的抗炎和抗氧化特性,可以深入了解其潜在治疗应用 (Bandgar 等人,2009 年)。
晶体学和振动研究
X 射线衍射和振动光谱研究(如对 1-(2-羟基-4,5-二甲基苯基)乙酮等化合物进行的研究)有助于理解分子结构和性质,这对于药物设计和材料科学应用至关重要 (Kumar 等人,2015 年)。
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Result of Action
The formation of oximes and hydrazones could potentially have various biological implications .
生化分析
Biochemical Properties
1-(3-Amino-4,5-dimethoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, 1-(3-Amino-4,5-dimethoxyphenyl)ethanone can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins.
Molecular Mechanism
At the molecular level, 1-(3-Amino-4,5-dimethoxyphenyl)ethanone exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity . For instance, it may inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, 1-(3-Amino-4,5-dimethoxyphenyl)ethanone can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-(3-Amino-4,5-dimethoxyphenyl)ethanone can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function . For example, high doses of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone can lead to toxic effects, such as cell death or organ damage. Threshold effects have also been observed, where a specific dosage is required to elicit a noticeable response.
Metabolic Pathways
1-(3-Amino-4,5-dimethoxyphenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . For instance, cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of metabolites. These metabolic pathways can influence the overall activity and effects of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone in the body.
Transport and Distribution
The transport and distribution of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone within cells and tissues are essential for its activity . This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 1-(3-Amino-4,5-dimethoxyphenyl)ethanone can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects.
Subcellular Localization
1-(3-Amino-4,5-dimethoxyphenyl)ethanone exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect cellular respiration and energy production.
属性
IUPAC Name |
1-(3-amino-4,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCAVFQKKTZISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B3033962.png)

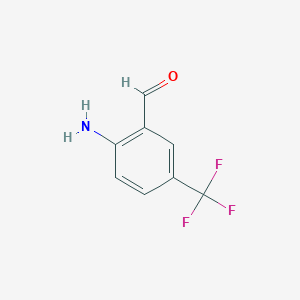
![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)
![(2E)-4-[(3-aminophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3033969.png)
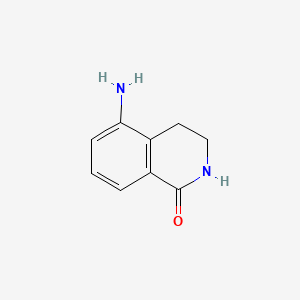
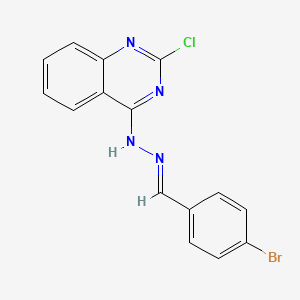
![3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033972.png)
![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033973.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3033975.png)

